molecular formula C14H16BrN3O2S B2433825 2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034234-68-7

2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2433825
CAS No.: 2034234-68-7
M. Wt: 370.27
InChI Key: VCDDYRWSVDRNSM-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a cyclopropyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the cyclopropyl group and the sulfonamide moiety. The bromine atom is usually introduced in the final steps through bromination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different halogens or other functional groups.

Scientific Research Applications

2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways involving imidazole-containing compounds.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the sulfonamide group can interact with amino acid residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide
  • 2-bromo-N-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide
  • 2-bromo-N-(2-(2-ethyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Uniqueness

What sets 2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide apart from similar compounds is the presence of the cyclopropyl group. This group can impart unique steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-bromo-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2S/c15-12-3-1-2-4-13(12)21(19,20)17-8-10-18-9-7-16-14(18)11-5-6-11/h1-4,7,9,11,17H,5-6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDDYRWSVDRNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2CCNS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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